Product packaging for YM-264(Cat. No.:CAS No. 131888-54-5)

YM-264

Cat. No.: B166733
CAS No.: 131888-54-5
M. Wt: 540.7 g/mol
InChI Key: LBPPBLYOJCIZRW-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Biological Significance of Platelet-Activating Factor in Health and Disease

Platelet-Activating Factor (PAF), first described in the early 1970s and structurally elucidated in 1979, is recognized as a potent phospholipid mediator nih.govpjps.pk. It is synthesized by various cell types, including endothelial cells, platelets, macrophages, monocytes, neutrophils, and mast cells, in response to diverse stimuli imrpress.commdpi.com. PAF exerts its biological effects primarily by binding to its specific G-protein coupled receptor (PAFR), which is expressed on numerous cell types and tissues imrpress.commdpi.com.

In physiological contexts, PAF plays roles in processes such as vasodilation, superoxide (B77818) formation, cell proliferation, angiogenesis, reproduction, apoptosis, wound healing, modulation of blood pressure, neuronal function, and brain development mdpi.comguidetopharmacology.org. However, dysregulated or excessive PAF signaling is implicated in numerous pathological conditions characterized by inflammation and cellular damage mdpi.com.

PAF is a key mediator in inflammatory and thrombotic responses imrpress.comahajournals.org. It activates platelets at extremely low concentrations, leading to aggregation and the secretion of other bioactive molecules imrpress.com. PAF also increases vascular permeability, induces hypotension, bronchoconstriction, and promotes the chemotaxis and activation of inflammatory cells like neutrophils and monocytes pjps.pkmdpi.com. Elevated levels of PAF have been observed in conditions associated with inflammation and cellular damage, including cardiovascular diseases, asthma, allergies, sepsis, shock, and chronic spontaneous urticaria nih.govpjps.pkimrpress.commdpi.com. Its involvement in atherosclerosis, a major cause of cardiovascular diseases, is also well-documented, where it contributes to vascular inflammation and the formation of lipid-rich lesions imrpress.comahajournals.orgwikipedia.org.

Historical Development of Platelet-Activating Factor Receptor Antagonists

Given the significant pathophysiological effects of PAF, considerable effort has been directed towards discovering agents that can block its action at the PAF receptor pjps.pk. The development of PAF receptor antagonists (PAFRAs) has evolved over several decades, with researchers exploring compounds of both synthetic and natural origin pjps.pkfrontiersin.org.

Early synthetic PAF inhibitors, developed in the 1980s, were often structurally similar to PAF itself nih.gov. Examples include CV-3988, which was the first synthetic antagonist of the PAF-R nih.gov. Other early compounds included CV-6209, RO 19-3704, and ONO-6240 nih.gov. However, some of these early antagonists faced limitations, such as lack of oral activity or toxicity issues, which restricted their therapeutic potential nih.govrsc.org.

Subsequently, PAF antagonists with diverse heterocyclic structures, lacking structural similarity to PAF, were developed nih.gov. These compounds often featured an sp2 nitrogen atom that could interact with the PAF-R as a hydrogen bond acceptor nih.gov. This line of research led to the development of compounds like lexipafant (B1675196) and modipafant, which are imidazolyl derivatives, as well as thiazolidine (B150603) derivatives like SM-10661, pyrrolothiazole-related antagonists such as tulopafant, and hetrazepine derivatives like WEB-2086 (apafant) nih.govwikipedia.org. Apafant, for instance, was developed through structural modification of a benzodiazepine (B76468) and demonstrated that PAF inhibitory actions could be separated from benzodiazepine receptor activity wikipedia.org.

Natural products have also been a source of PAF inhibitors nih.govpjps.pk. Extracts from Ginkgo biloba were among the first natural PAF inhibitors discovered, with their activity attributed to terpenoid compounds known as ginkgolides (e.g., ginkgolide B) pjps.pk. Dietary factors, such as polar lipids found in olive oil and fermented dairy products, have also been investigated for their potential anti-PAF properties ul.iemdpi.com.

Despite the development of numerous PAF antagonists and their evaluation in clinical trials for various inflammatory conditions like asthma and sepsis, achieving consistent efficacy in humans has been a challenge for several early compounds nih.govpjps.pk. However, research continues into identifying more potent and selective PAFRAs with improved pharmacological profiles pjps.pkrsc.org.

Overview of YM-264 as a Research Compound and its Positioning

This compound is a synthetic chemical compound that has been investigated within the context of platelet-activating factor research. Its chemical structure includes a piperazine (B1678402) ring connected to a thiazolidine ring, along with methyl, phenyl, and pyridyl functional groups ontosight.ai. The compound is often studied in its fumarate (B1241708) salt form, which influences its solubility and stability characteristics ontosight.ai.

This compound is described as a selective and potent platelet-activating factor antagonist shellchemtech.comadooq.com. Research indicates that it exhibits oral activity shellchemtech.comadooq.com. Studies involving rabbit platelet membranes have reported a pKi value of 8.85 for this compound, indicating a high affinity for the PAF receptor shellchemtech.comadooq.com.

The positioning of this compound within PAF research is as a tool compound used to investigate the effects of blocking PAF signaling. While specific detailed research findings on this compound's biological activity and therapeutic uses may not be extensively documented in the public domain, its structural features suggest potential interactions with biological pathways relevant to conditions where PAF plays a role, such as neurological disorders and cardiovascular diseases ontosight.ai.

Research into compounds like this compound reflects the ongoing efforts in the scientific community and pharmaceutical industry to discover and characterize molecules that can modulate PAF activity. Although some early PAF antagonists faced challenges in clinical translation, the continued investigation of diverse structures like this compound contributes to the broader understanding of PAF signaling and the potential for therapeutic intervention. Data from studies involving this compound, such as its potency against PAF binding, help to characterize its pharmacological profile as a PAF receptor antagonist.

Data Table: this compound Receptor Binding Affinity

CompoundTarget ReceptorSpeciesAssay TypeValue (pKi)
This compoundPlatelet-Activating Factor Receptor (PAFR)Rabbit PlateletsBinding Assay8.85

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H36N4O5S B166733 YM-264 CAS No. 131888-54-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4OS.C4H4O4/c1-24(2,20-8-4-3-5-9-20)10-12-27-13-15-28(16-14-27)23(29)21-18-30-22(26-21)19-7-6-11-25-17-19;5-3(6)1-2-4(7)8/h3-9,11,17,21-22,26H,10,12-16,18H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPPBLYOJCIZRW-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN1CCN(CC1)C(=O)C2CSC(N2)C3=CN=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CCN1CCN(CC1)C(=O)C2CSC(N2)C3=CN=CC=C3)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131888-54-5
Record name YM 264
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131888545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Mechanism of Action of Ym 264

Elucidation of Platelet-Activating Factor Receptor (PAFR) Antagonism

The platelet-activating factor receptor (PAFR) is a G-protein-coupled receptor (GPCR) that mediates the diverse physiological and pathophysiological effects of PAF. medchemexpress.comnih.gov PAFR is found on the plasma membrane of various mammalian cells, including platelets, neutrophils, monocytes, and endothelial cells. nih.gov Antagonists like YM-264 compete with PAF for binding to this receptor, blocking PAF's ability to activate the cell. nih.gov

Direct Receptor Binding and Competitive Inhibition Analysis.

This compound acts as a competitive antagonist at the PAFR. medchemexpress.com Studies involving radioligand binding assays, typically using tritiated PAF ([³H]PAF), are employed to assess the binding affinity and competitive nature of antagonists. These experiments measure the ability of this compound to displace [³H]PAF from its binding sites on cell membranes or isolated receptors. A high binding affinity indicates that this compound can effectively compete with PAF for the receptor.

One source indicates that this compound has a pKi value of 8.85 for rabbit platelet membranes. medchemexpress.comadooq.com The pKi is the negative logarithm of the inhibition constant (Ki), where Ki represents the equilibrium dissociation constant of the inhibitor from the receptor. A higher pKi value indicates a higher binding affinity of the antagonist for the receptor.

Interactive Table 1: this compound Binding Affinity

TargetpKi ValueSpecies/Source
Platelet Membranes8.85Rabbit

*Data derived from source medchemexpress.comadooq.com.

Quantification of Inhibitory Potency against PAFR Activation.

The inhibitory potency of this compound is quantified by measuring its ability to block PAF-induced cellular responses. Common assays include measuring the inhibition of PAF-induced platelet aggregation or other cellular activation markers. The half-maximal inhibitory concentration (IC₅₀) is a standard measure used to express this potency, representing the concentration of this compound required to inhibit 50% of the maximum PAF-induced response. While specific IC₅₀ values for this compound across various cell types and responses were not extensively detailed in the provided snippets, its classification as a potent antagonist suggests low nanomolar or even picomolar IC₅₀ values in relevant assays. medchemexpress.comadooq.com

Downstream Cellular and Biochemical Pathway Modulation

Upon binding to PAFR, PAF typically initiates a cascade of intracellular signaling pathways. nih.govnih.gov As a PAFR antagonist, this compound modulates these pathways by preventing PAF from triggering them.

Impact on Signal Transduction Cascades Elicited by PAFR Activation.

PAFR activation is known to engage various signal transduction pathways, including those involving G proteins, phospholipases, and protein kinases, such as the Mitogen-Activated Protein Kinase (MAPK) pathway and NF-κB signaling. nih.govnih.govnih.govnih.govnih.gov By blocking PAF binding, this compound is expected to attenuate or abolish the activation of these downstream signaling molecules that are dependent on PAFR stimulation. This can impact processes like the production of inflammatory mediators and the expression of genes involved in inflammatory responses. nih.govnih.gov

Alterations in Cellular Responses Mediated by PAFR.

PAFR activation mediates a wide range of cellular responses, including platelet aggregation, leukocyte activation, increased vascular permeability, and the release of inflammatory cytokines and mediators. medchemexpress.comnih.gov By antagonizing PAFR, this compound inhibits these PAF-mediated cellular functions. For example, potent PAF antagonists are known to inhibit PAF-induced aggregation of platelets. medchemexpress.com The reduction or elimination of these cellular responses is a direct consequence of this compound blocking PAFR activation and the subsequent downstream signaling events.

Other Documented Molecular and Cellular Interactions

While the primary documented mechanism of this compound focuses on its role as a PAFR antagonist, some compounds classified as PAF inhibitors or antagonists can exhibit other interactions or effects. However, the provided search results specifically highlight this compound's activity against PAFR. medchemexpress.comadooq.com Other compounds mentioned in the search results demonstrate diverse mechanisms, such as inhibiting PAF synthesis medchemexpress.com, acting as dual antagonists for PAFR and other receptors like histamine (B1213489) H1 adooq.comnih.gov, or influencing different signaling pathways like TLR9 or those related to DNA replication stress plos.orglife-science-alliance.orgrsc.orgmdpi.com. Without specific data on this compound showing interactions outside of PAFR antagonism in the provided sources, further details on other molecular and cellular interactions cannot be included based on the strict adherence to the provided information.

Compound Names and PubChem CIDs

Interactions with Neutrophils and Monocytes in Specific In Vitro Systems.

Research indicates that this compound interacts with both neutrophils and monocytes in in vitro systems. biosynth.com These interactions are significant because neutrophils and monocytes are crucial components of the innate immune system and play central roles in inflammatory responses. Neutrophils are typically the first responders to sites of inflammation or infection, while monocytes differentiate into macrophages and dendritic cells, contributing to both innate and adaptive immunity. frontiersin.orgnih.gov

While the precise details of these interactions at a molecular level are complex and not fully elucidated in the available information, it has been observed that this compound can activate neutrophils. biosynth.com This activation may involve the induction of neutrophil granule release, potentially mediated through binding to a "factor receptor," although the specific receptor is not explicitly identified in the provided context. biosynth.com

The interaction of this compound with monocytes in vitro is also noted and is suggested to potentially contribute to the neutrophil activation observed. biosynth.com The interplay between monocytes and neutrophils is a recognized aspect of the inflammatory response, with interactions between these cell types influencing their activation and function. frontiersin.orgelifesciences.org In vitro studies using various models have demonstrated the complex communication and migratory behaviors of neutrophils and monocytes, highlighting the importance of their interactions in inflammatory settings. frontiersin.orgelifesciences.orgfrontiersin.org

Although specific detailed research findings on the direct molecular pathways involved in this compound's interaction with neutrophils and monocytes beyond its potential link to PAF antagonism and a "factor receptor" are limited in the provided sources, the observed activation of neutrophils and the interaction with monocytes in vitro suggest a role for this compound in modulating innate immune cell activity. biosynth.com

Modulation of Interleukin-1β (IL-1β) Activity.

This compound has also been shown to interact with interleukin-1β (IL-1β) in vitro. biosynth.com IL-1β is a key pro-inflammatory cytokine that plays a critical role in initiating and amplifying immune responses. mdpi.comoup.commdpi.com It is primarily produced by activated monocytes, macrophages, and dendritic cells and is involved in a wide range of biological activities, including fever induction, activation of lymphocytes, and the induction of other cytokines and chemokines. mdpi.comoup.commdpi.com

The interaction between this compound and IL-1β in vitro is suggested as a possible factor contributing to the neutrophil activation observed with this compound. biosynth.com IL-1β is known to influence neutrophil behavior, including their activation and recruitment to inflammatory sites. mdpi.comfrontiersin.org Modulation of IL-1β activity can therefore have significant effects on the inflammatory cascade and immune cell function. oup.commdpi.comresearchgate.net

While the exact nature of this compound's modulation of IL-1β activity (e.g., inhibition of production, signaling, or other mechanisms) is not detailed in the provided information, the reported interaction in vitro indicates that this compound may influence IL-1β-mediated inflammatory processes. biosynth.com The complex signaling pathways involving IL-1β and its receptors are well-established targets for modulating inflammation. mdpi.commdpi.com Further research would be needed to fully elucidate the specific mechanisms by which this compound interacts with and modulates IL-1β activity in vitro.

Preclinical Pharmacological Profile and Efficacy Studies of Ym 264

In Vitro Pharmacological Characterization

In vitro studies have characterized the inhibitory effects of YM-264 on PAF-mediated cellular responses, particularly platelet aggregation and receptor binding.

Inhibition of PAF-Induced Cellular Aggregation across Species (e.g., human, rabbit, guinea-pig platelets)

This compound has demonstrated the ability to inhibit platelet aggregation induced by PAF across multiple species. Studies have shown that this compound inhibits PAF-induced aggregation in human, rabbit, and guinea-pig platelets. The potency of this compound in inhibiting platelet aggregation is indicated by its pA2 values, which were determined to be 8.68 for human platelets, 8.33 for rabbit platelets, and 8.14 for guinea-pig platelets targetmol.commedchemexpress.com.

SpeciespA2 Value
Human8.68
Rabbit8.33
Guinea-pig8.14

Assessment of [3H]Platelet-Activating Factor Binding Inhibition

The mechanism of this compound's action as a PAF antagonist involves its ability to inhibit the binding of PAF to its receptor. In vitro experiments using tritiated platelet-activating factor ([3H]PAF) have been conducted to assess the binding affinity of this compound to PAF receptors. This compound has been shown to inhibit the binding of [3H]platelet-activating factor to rabbit platelet membranes with a pKi value of 8.85 targetmol.commedkoo.comtargetmol.commedchemexpress.comchembk.com. This high pKi value indicates a potent inhibitory effect on PAF receptor binding.

In Vivo Pharmacological Efficacy in Animal Models of Inflammatory and Thrombotic Conditions

The in vivo efficacy of this compound has been evaluated in various animal models designed to mimic human inflammatory and thrombotic diseases.

Renal Pathophysiology Models: Studies on Puromycin (B1679871) Aminonucleoside-Induced Nephropathy

Puromycin aminonucleoside (PAN) is known to induce nephropathy in rats, characterized by significant proteinuria, hypercholesterolemia, and hypoalbuminemia, mimicking aspects of nephrotic syndrome in humans nih.govkarger.comrch.org.au. This model has been used to investigate the potential therapeutic effects of PAF antagonists.

Studies in rats with puromycin aminonucleoside-induced nephropathy have shown that this compound can inhibit the development of nephropathy nih.gov.

Amelioration of Proteinuria and Associated Systemic Manifestations

In the puromycin aminonucleoside-induced nephropathy model in rats, this compound has demonstrated beneficial effects on key indicators of renal damage and systemic manifestations. This compound inhibited the marked proteinuria induced by puromycin aminonucleoside nih.gov. Furthermore, this compound improved the associated systemic manifestations of hypercholesterolemia and hypoalbuminemia nih.gov. These findings suggest that PAF plays a significant role in puromycin-induced nephropathy and that PAF antagonists like this compound may have therapeutic potential for nephropathy in humans nih.gov. An antagonist of platelet activating factor, this compound, which decreases proteinuria induced by PA, also inhibited abnormally active oxygen generation by PA in isolated rat hepatocytes nii.ac.jp.

Pharmacokinetic and Metabolic Characterization of Ym 264 in Preclinical Species

Absorption Profiles and Bioavailability Considerations

Identification and Characterization of Metabolic Pathways

Drug metabolism is a critical determinant of a compound's systemic exposure and duration of action. It involves the biotransformation of the parent drug into metabolites, primarily through enzymatic reactions. Understanding these pathways in preclinical species is vital for identifying potential differences compared to human metabolism and for evaluating the activity of any resulting metabolites.

Primary Routes of Biotransformation

The primary routes of biotransformation for YM-264 in preclinical species involve its metabolic conversion to related compounds. While the specific enzymatic pathways and detailed biotransformation routes for this compound were not comprehensively described in the available information, the existence of at least one metabolite has been identified.

Chemical Synthesis and Structure Activity Relationship Sar of Ym 264 and Analogues

Synthetic Methodologies for YM-264 and Related Chemical Entities.

While detailed, step-by-step synthetic routes for this compound itself are not extensively described in the immediate search results, the synthesis of related thiazolidine- and piperazine-containing compounds, as well as analogues like YM461, provides insight into the chemical methodologies likely employed.

The synthesis of 2-(3-pyridyl)thiazolidine-4-carboxamide derivatives, which include YM461 and YM264, involves the synthesis of their metabolites for comparative studies and evaluation of PAF antagonistic activity. pharm.or.jp This suggests that synthetic routes were developed to access not only the parent compounds but also their metabolic products.

General approaches to synthesizing heterocycles containing nitrogen, oxygen, and sulfur, such as thiazolidines and piperazines, are well-established in organic chemistry. researchgate.net These often involve conventional techniques like reflux heating, as well as more modern methods such as microwave irradiation and sonication. researchgate.net The synthesis of thiazolidinedione derivatives, a related scaffold, has also been achieved through various methods. researchgate.net

The synthesis of analogues often involves a "building block approach," where key molecular fragments are synthesized and then coupled. nih.gov This strategy allows for structural modifications and the creation of a variety of related molecules. For instance, the synthesis of YM-385781, another YM analogue, utilized a building block approach to assemble the molecule, although optimization of the final cyclization step was noted as ongoing for more active derivatives. nih.gov

The preparation of metabolites of YM461 and YM264 involved comparing synthesized materials with metabolic samples using techniques such as 1H-NMR, mass spectrometry, and HPLC to confirm their structures and evaluate their PAF antagonistic activity. pharm.or.jp

Detailed Structure-Activity Relationship (SAR) Investigations for PAFR Antagonism.

Structure-Activity Relationship (SAR) studies for this compound and its analogues, particularly YM461, have highlighted the importance of specific structural features for potent PAF receptor (PAFR) antagonism. jst.go.jp These investigations aim to understand how modifications to the chemical structure influence the compound's ability to bind to and inhibit the PAF receptor.

Contribution of Core Chemical Scaffolds (e.g., Thiazolidine (B150603) and Piperazine (B1678402) Rings).

The 2-(3-pyridyl)thiazolidine (B3344424) skeleton is a crucial component for the PAF antagonistic activity of compounds like YM461 and YM264. jst.go.jpnih.gov Studies involving the conversion of this part of the molecule to other ring systems were performed to evaluate their impact on activity. jst.go.jpnih.gov These investigations indicated that the thiazolidine skeleton plays a significant role in the potency of PAF antagonism. jst.go.jpnih.gov

Similarly, the piperazine ring is an integral part of the structure of this compound and its analogues. ontosight.aiontosight.ai While specific detailed SAR data solely on the piperazine ring's contribution in this compound was not explicitly found, the presence of this scaffold in many biologically active compounds, including other PAF antagonists, suggests its importance in orienting the molecule for receptor interaction or influencing pharmacokinetic properties. researchgate.net The connection of the piperazine ring to the thiazolidine ring through a carbonyl group forms a key linkage in the this compound structure. ontosight.ai

Role of Diastereomeric Configuration in Potency.

The diastereomeric configuration of the 2-(3-pyridyl)thiazolidine skeleton is critical for the PAF antagonistic activity. jst.go.jpnih.gov This skeleton exists as a mixture of cis and trans diastereomers. jst.go.jpnih.gov Research has shown that the specific spatial arrangement of substituents around the chiral centers within the thiazolidine ring significantly impacts potency. jst.go.jpnih.gov

Based on studies of various derivatives, including 1a, 1a(S), 1g, and 1i (specific structures not provided in the snippets), the cis-(2R, 4R)-2-(3-pyridyl)thiazolidine-4-carboxamide configuration was proposed to be the active configuration for PAF antagonism. jst.go.jp This indicates that a specific stereochemistry at the 2 and 4 positions of the thiazolidine ring is required for optimal interaction with the PAF receptor. The presence of different diastereomers can lead to varying levels of activity, with some being significantly more potent than others. liverpool.ac.uknih.govwur.nl

Rational Design and Evaluation of Analogues and Derivatives with Modified Activities (e.g., YM461).

The rational design of this compound analogues and derivatives, such as YM461, is driven by the desire to optimize properties like potency, selectivity, and pharmacokinetic profiles. pharm.or.jp YM461, or 1-(3-phenylpropyl)-4-[2-(3-pyridyl)thiazolidin-4-ylcarbonyl]piperazine fumarate (B1241708), is a potent PAF antagonist that has been extensively studied. jst.go.jpnih.govcapes.gov.br

The design process involves making targeted modifications to the core structure of lead compounds and evaluating the resulting changes in biological activity. For example, conversion of the 2-(3-pyridyl)thiazolidine part of YM461 to other rings was performed to assess the impact on PAF antagonistic activities. jst.go.jpnih.gov While this specific study did not uncover new, more effective core skeletons, it reinforced the importance of the thiazolidine structure. jst.go.jp

Analogues with variations in substituents and linkers are synthesized and tested to establish SAR. acs.orgrsc.org For instance, studies on IRAK4 degraders (a different class of compound, but illustrating analogue design principles) involved preparing analogues with flexible linkers of varying lengths to optimize degradation activity. acs.org Similarly, modifications to the side chain or other parts of the this compound structure would be explored to understand their contribution to activity and improve properties.

Evaluation of analogues includes in vitro assays, such as inhibition of radiolabeled PAF binding to platelet membranes and inhibition of PAF-induced platelet aggregation, as well as in vivo studies to assess efficacy in relevant animal models. capes.gov.br For YM461, studies showed potent inhibition of [3H]PAF binding to rabbit platelet membranes and inhibition of PAF-induced rabbit and human platelet aggregation. capes.gov.br

Advanced Analytical and Biological Methodologies in Ym 264 Research

Spectroscopic Techniques for Structural Elucidation of Metabolites (e.g., 1H-NMR, Mass Spectrometry)

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are fundamental tools in the structural elucidation of YM-264 and its potential metabolites. These methods provide detailed information about the molecular structure and composition of compounds.

NMR spectroscopy, such as 1H-NMR, is highly valuable for its ability to provide quantitative data and detailed structural information about organic molecules. nih.govfrontiersin.orgresearchgate.netinformaticsjournals.co.in It requires minimal sample preparation and is non-destructive, allowing for sample recovery. nih.govinformaticsjournals.co.in While less sensitive than MS, advancements in NMR hardware, including higher magnetic fields and cryoprobes, have improved its sensitivity. informaticsjournals.co.in NMR can be used for both targeted and untargeted metabolomics analyses, although it is less commonly used for targeted approaches. nih.gov High-resolution magic-angle spinning (HRMAS) NMR enables the analysis of metabolites in intact tissues or cells. nih.govfrontiersin.org

Mass spectrometry, conversely, offers high sensitivity and selectivity, capable of detecting metabolites even at low concentrations. frontiersin.orgresearchgate.netinformaticsjournals.co.in Coupled with chromatographic techniques, MS is a powerful tool for targeted analysis. nih.gov Different ionization methods and mass analyzer technologies can be employed to increase the range of detected metabolites. researchgate.net While MS is excellent for identification and can detect thousands of different metabolites, it is typically used for relative quantification unless analytical standards are available for absolute quantification. nih.govinformaticsjournals.co.in MS-based methods are generally destructive and not suitable for in vivo metabolomics studies. nih.gov

The combination of NMR and MS provides a complementary approach to metabolomics research, leveraging the quantitative and structural strengths of NMR with the high sensitivity and selectivity of MS. researchgate.netinformaticsjournals.co.in These techniques are essential for identifying and characterizing the metabolic fate of this compound within biological systems.

Chromatographic Techniques for Separation and Quantification (e.g., HPLC)

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are indispensable for the separation and quantification of this compound and its related substances in complex mixtures. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. ijarsct.co.inarlok.com

HPLC is widely used for the separation and analysis of complex mixtures in various industries, including pharmaceuticals. ijarsct.co.in Reversed-phase (RP) HPLC is a particularly common mode. ijarsct.co.innih.gov Key factors influencing HPLC method development include the choice of stationary phase, mobile phase composition, column dimensions, flow rate, and temperature. ijarsct.co.in Gradient elution can be optimized to improve separation and resolution. ijarsct.co.in

Hyphenated techniques, which combine chromatography with spectroscopic methods like LC-MS, LC-MS-MS, or LC-NMR, are powerful for both separation and identification of compounds. arlok.comnih.gov These combinations allow for the separation of components by HPLC followed by their identification using sensitive detectors like MS or for structural elucidation using NMR. arlok.comnih.gov

HPLC is crucial for determining the amount of a specific compound in a solution and is applied in quality control and research to ensure the purity and quantity of the substance being studied. arlok.com

Receptor Binding Assays for Ligand-Target Interactions

Receptor binding assays are critical for studying the interaction between this compound (as a potential ligand) and its target proteins or receptors. These assays provide insights into the binding affinity, kinetics, and specificity of the interaction. giffordbioscience.comcreative-biolabs.comlabome.com

Ligand binding assays rely on the binding of ligand molecules to receptors or other macromolecules. wikipedia.org They are used to identify compounds with high binding affinity to target proteins and to characterize binding kinetics, which can inform predictions about drug potency and duration of action. giffordbioscience.com These assays also help assess the specificity of ligand binding, aiding in the design of compounds that selectively target desired proteins. giffordbioscience.com

Various detection methods are employed, including electrochemical or fluorescence detection, to quantify the ligand-receptor complexes formed. wikipedia.org Historically, radioligand binding assays using radiolabeled ligands were extensively used and remain popular, particularly for membrane-bound targets like G protein-coupled receptors. giffordbioscience.comlabome.comwikipedia.orgmerckmillipore.com These assays can determine receptor density, ligand affinity, and binding sites. labome.com Competitive binding assays, often using radiolabeled known drugs, are designed to screen for new chemical entities with higher effectiveness. merckmillipore.com

Non-radioactive methods, such as Surface Plasmon Resonance (SPR) and Fluorescence Resonance Energy Transfer (FRET), are also utilized. giffordbioscience.comwikipedia.org SPR is a label-free method that measures real-time binding kinetics by detecting changes in refractive index as ligands bind to a target immobilized on a sensor chip. giffordbioscience.comlabome.comwikipedia.org FRET involves energy transfer between a fluorescently labeled ligand and an acceptor molecule when the ligand is bound to the receptor-antibody complex. wikipedia.org

Receptor binding assays are essential in drug discovery and development for screening potential therapeutic compounds and understanding the molecular mechanisms of ligand-receptor interactions. creative-biolabs.comlabome.com

Functional Cell-Based Assays for Pharmacological Activity Assessment (e.g., Platelet Aggregation Assays)

Functional cell-based assays evaluate the activity and response of live cells under specific conditions to assess the pharmacological activity of a compound like this compound. accelevirdx.com These assays measure key cellular functions and can provide insights into the mechanism of action of a drug. accelevirdx.com

Platelet aggregation assays are a specific type of functional cell-based assay used to assess the effect of compounds on platelet function, which is crucial for hemostasis. frontiersin.orgashpublications.org Platelet aggregation can be measured using aggregometers, which typically require a sufficient number of platelets. frontiersin.orgashpublications.org

Newer methods, such as flow cytometry-based platelet aggregation assays, allow for the analysis of platelet aggregation using smaller sample volumes or in samples with lower platelet counts, making them suitable for studies in experimental animal models or with limited sample availability. ashpublications.orgplateletservices.com Flow cytometry can measure platelet aggregation in whole blood by detecting the decrease in single platelets over time after stimulation. ashpublications.orgplateletservices.com Impedance aggregometry is another method that measures changes in electrical impedance as platelets aggregate in whole blood. plateletservices.com

These assays are vital for understanding how this compound might influence cellular processes, such as platelet activation and aggregation, providing data on its potential pharmacological effects.

In Vivo Animal Model Systems for Disease Pathophysiology and Efficacy Assessment

In vivo animal model systems are crucial for studying the pathophysiology of diseases and assessing the efficacy of potential therapeutic compounds like this compound within a living system. uni.lutaylorandfrancis.combiotrend.com Animal models bridge the gap between in vitro studies and human clinical trials. taylorandfrancis.com

Animal models are selected based on their relevance to the human condition being studied, considering similarities in taxonomy, physiology, etiology, or pathogenesis. taylorandfrancis.com They allow researchers to conduct controlled prospective studies, investigate disease mechanisms, and test the efficacy of treatments. taylorandfrancis.com

Various animal species are used, with rodents like mice and rats being common due to their cost-effectiveness, short gestation periods, and tractability for genetic manipulation. ahajournals.orgoup.com Larger animal models, such as pigs and primates, may offer greater anatomical, physiological, and hemodynamic similarities to humans, making them suitable for studying conditions like hypertension. ahajournals.org Animal models are used in research areas including oncology, fibrotic diseases, infectious diseases, immunology/inflammation, and respiratory diseases. biotrend.com

Q & A

Basic Research Questions

Q. What is the molecular mechanism of YM-264 as a platelet-activating factor (PAF) antagonist, and how is its selectivity validated experimentally?

  • Answer : this compound acts as a selective, orally active PAF antagonist with a pKi of 8.85 in rabbit platelet membranes, indicating high binding affinity . To validate selectivity, researchers should perform competitive binding assays against related receptors (e.g., other GPCRs) and functional assays (e.g., calcium mobilization in PAF-stimulated cells). Receptor panels using transfected cell lines can confirm specificity .

Q. What experimental models are optimal for studying this compound's in vivo efficacy, and what dosing protocols are recommended?

  • Answer : Rabbit models are historically used for PAF studies due to homologous receptor expression . For translational research, murine models with inflammatory or thrombotic phenotypes (e.g., sepsis or ischemia-reperfusion injury) are suitable. Oral dosing at 1–10 mg/kg, adjusted based on pharmacokinetic profiling (e.g., plasma half-life, bioavailability), ensures sustained receptor blockade .

Q. How can researchers ensure reproducibility in this compound experiments, particularly in measuring receptor binding kinetics?

  • Answer : Standardize protocols using radiolabeled PAF (e.g., [³H]-PAF) in membrane preparations. Include positive controls (e.g., CV-3988, a known PAF antagonist) and validate results across multiple biological replicates. Report detailed methods for membrane isolation, incubation times, and temperature conditions to align with published workflows .

Advanced Research Questions

Q. How can contradictory data on this compound's efficacy across different disease models (e.g., inflammation vs. thrombosis) be systematically analyzed?

  • Answer : Conduct meta-analyses comparing tissue-specific PAF receptor isoform expression (e.g., PTAFR in leukocytes vs. endothelial cells). Use RNA-seq or proteomic datasets to correlate receptor density with this compound's IC50 variations. Integrate pharmacokinetic data to assess tissue penetration differences .

Q. What methodologies are recommended to investigate this compound's synergistic effects with other anti-inflammatory agents (e.g., NSAIDs or biologics)?

  • Answer : Employ isobolographic analysis or combination index (CI) calculations in vitro. For in vivo studies, use factorial experimental designs to test dose-response interactions. Transcriptomic profiling (e.g., RNA-seq) can identify pathways modulated by combination therapy .

Q. How can researchers address challenges in translating this compound's preclinical efficacy to clinical trials, particularly in pharmacokinetic-pharmacodynamic (PK-PD) modeling?

  • Answer : Develop physiologically based pharmacokinetic (PBPK) models incorporating species-specific metabolic differences (e.g., cytochrome P450 activity). Validate using human hepatocyte assays and microdosing trials. Monitor biomarkers like plasma PAF levels or leukocyte activation markers to correlate exposure with effect .

Q. What strategies are effective for resolving technical artifacts in this compound studies, such as off-target effects in high-throughput screens?

  • Answer : Implement counter-screening assays against common off-targets (e.g., serotonin or histamine receptors). Use CRISPR-engineered PTAFR-knockout cell lines to confirm on-target activity. Analyze dose-response curves for non-competitive inhibition patterns, which may suggest allosteric modulation .

Methodological Guidelines

  • Data Reporting : Follow the Beilstein Journal of Organic Chemistry standards for experimental reproducibility. Include raw binding curves, statistical analyses (e.g., Schild plots for antagonist potency), and purity validation (HPLC/MS) in supplementary materials .
  • Contradiction Analysis : Apply qualitative frameworks (e.g., Dervin’s sense-making methodology) to contextualize conflicting results. Triangulate findings using orthogonal assays (e.g., electrophysiology for receptor function) .
  • Ethical Compliance : For studies involving animal models, adhere to institutional guidelines for humane endpoints and sample size justification. Reference ARRIVE 2.0 criteria for in vivo research transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
YM-264
Reactant of Route 2
YM-264

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.